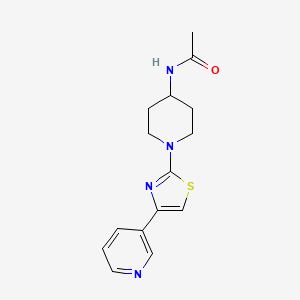

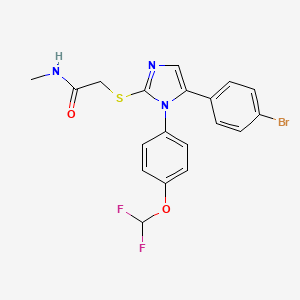

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide” is a compound that belongs to the group of azole heterocycles . Thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom, have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of thiazole derivatives involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system . This process is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . They are a basic scaffold found in many natural compounds . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .

Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds . They have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, and antitumor and cytotoxic activity . The chemical shift of the ring proton and the Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Imidazo[2,1-b]thiazole derivatives have shown promise as potential anticancer agents. Researchers synthesized novel compounds based on the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide . Among these, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) exhibited significant cytotoxicity against human cancer cell lines, particularly MDA-MB-231 (IC50 = 1.4 μM) compared to the approved drug sorafenib (IC50 = 5.2 μM). It also demonstrated selectivity against MDA-MB-231 over HepG2 cell lines .

Antifungal Properties

Imidazo[2,1-b]thiazoles have been investigated for their antifungal activity. While specific data on this compound are limited, the broader class of imidazo[2,1-b]thiazoles has shown potential in combating fungal infections .

Antibacterial Effects

Although direct evidence for this compound is scarce, imidazo[2,1-b]thiazoles have been explored as antibacterial agents. Their structural features make them attractive candidates for inhibiting bacterial growth .

Anti-Inflammatory Potential

Imidazo[2,1-b]thiazoles exhibit anti-inflammatory properties. While we lack specific studies on our compound of interest, its scaffold suggests potential in modulating inflammatory responses .

Antihypertensive Activity

The broader class of imidazo[2,1-b]thiazoles has been investigated for antihypertensive effects. Although data on our specific compound are lacking, its structural similarity implies possible interactions with relevant pathways .

CFTR-Selective Potentiators

Imidazo[2,1-b]thiazoles have been studied as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators. While no direct evidence exists for our compound, its scaffold aligns with this functional role .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as those containing thiazole and imidazole rings, have been reported to exhibit a broad range of biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

For instance, thiazole derivatives have been found to inhibit the COX-1 enzyme . The interaction of the compound with its targets could lead to changes in cellular processes, potentially resulting in the observed biological activities.

Biochemical Pathways

For instance, thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Compounds with similar structures have been reported to exhibit a broad range of biological activities . These activities could result from the interaction of the compound with its targets and the subsequent changes in cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide. For instance, the solvent used in the reaction has been found to have an important influence on the synthesis of compounds containing similar structures . Additionally, the presence of water molecules and the sulfo groups of host layers have been reported to form a dense net of hydrogen bonds with similar compounds, potentially influencing their action .

Zukünftige Richtungen

Thiazoles have a wide range of applications in the field of drug design and discovery . In the future, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be explored . This will be helpful to those who are working on the design and structure–activity relationship of bioactive molecules .

Eigenschaften

IUPAC Name |

N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c1-11(20)17-13-4-7-19(8-5-13)15-18-14(10-21-15)12-3-2-6-16-9-12/h2-3,6,9-10,13H,4-5,7-8H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHZDXNQGUOLRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(CC1)C2=NC(=CS2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2839124.png)

![Ethyl 2-[6-acetamido-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2839129.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-phenyl-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2839139.png)

![1-(3-chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenyl)-1H-imidazole](/img/structure/B2839141.png)

![7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2839142.png)

![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2839145.png)